molecular formula C24H51P B1581425 Trioctylphosphine CAS No. 4731-53-7

Trioctylphosphine

Cat. No.: B1581425
CAS No.: 4731-53-7
M. Wt: 370.6 g/mol
InChI Key: RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Description

Trioctylphosphine is an organophosphorus compound with the chemical formula P(C₈H₁₇)₃ . It is a colorless liquid that is often encountered as a syrup. This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of metal nanoparticles and as a ligand in coordination chemistry .

Mechanism of Action

Target of Action

Trioctylphosphine is an organophosphorus compound . It primarily targets elemental selenium and oxygen . It also interacts with metal nanocrystals, bulk powders, foils, wires, and thin films .

Mode of Action

This compound reacts with oxygen to form this compound oxide . This reaction is why it is usually handled with air-free techniques . Additionally, this compound reacts with elemental selenium to give this compound selenide , which is a reagent for the preparation of cadmium selenide and related semiconductors .

Biochemical Pathways

The primary biochemical pathway involves the conversion of metal nanocrystals, bulk powders, foils, wires, and thin films to metal phosphides . It also acts as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .

Pharmacokinetics

Its physical properties such as its density (0831 g/mL) and boiling point (284 to 291 °C at 50 mmHg) suggest that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of this compound’s action is the formation of this compound oxide when it reacts with oxygen . When it reacts with elemental selenium, it forms this compound selenide . These reactions are crucial for the preparation of cadmium selenide and related semiconductors .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen and selenium . It is usually handled with air-free techniques to prevent its reaction with oxygen . The reaction conditions, such as low precursor concentration and high reaction temperature (260 °C), are favorable for the formation of uniform CdS nanorods .

Safety and Hazards

Trioctylphosphine can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Biochemical Analysis

Biochemical Properties

Trioctylphosphine plays a significant role in biochemical reactions, particularly in the synthesis of metal nanoparticles. It acts as a phosphorus source and stabilizer, facilitating the conversion of metal nanocrystals, bulk powders, foils, and thin films to metal phosphides . In biochemical contexts, this compound interacts with various enzymes and proteins, including those involved in the synthesis and stabilization of nanoparticles. For example, it can react with elemental selenium to form this compound selenide, which is a key reagent in the preparation of cadmium selenide and related semiconductors .

Cellular Effects

This compound has been shown to influence various cellular processes. In cell imaging applications, this compound-capped quantum dots exhibit lower cytotoxicity compared to other capping agents, making them suitable for biological applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular membranes and intracellular proteins. Its role in stabilizing nanoparticles also contributes to its effects on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form complexes with metal ions, facilitating the synthesis of metal nanoparticles . The compound’s high polarity, resulting from the dipolar phosphorus-oxygen bond, allows it to bind to metal ions and stabilize them in solution . This binding interaction is crucial for the formation and stabilization of nanoparticles, which can then be used in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under air-free conditions but can react with oxygen to form this compound oxide . This oxidation process can affect the stability and efficacy of this compound in biochemical reactions. Long-term studies have shown that this compound-capped quantum dots maintain their photoluminescence properties even after extended incubation with cells, indicating good stability for biological applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At high doses, this compound can cause adverse effects, including cytotoxicity and disruption of cellular functions . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of metal nanoparticles. It interacts with enzymes and cofactors that facilitate the conversion of metal precursors to nanoparticles . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of nanoparticle synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into cellular membranes, where it can interact with membrane proteins and lipids . This distribution pattern affects the localization and accumulation of this compound within cells, influencing its biochemical activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular functions . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with octylmagnesium bromide or octyllithium. The reaction typically proceeds as follows:

PCl3+3C8H17MgBrP(C8H17)3+3MgBrCl\text{PCl}_3 + 3 \text{C}_8\text{H}_{17}\text{MgBr} \rightarrow \text{P(C}_8\text{H}_{17})_3 + 3 \text{MgBrCl} PCl3​+3C8​H17​MgBr→P(C8​H17​)3​+3MgBrCl

This reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trioctylphosphine undergoes various types of chemical reactions, including:

  • Oxidation: : this compound reacts with oxygen to form this compound oxide.

    P(C8H17)3+O2OP(C8H17)3\text{P(C}_8\text{H}_{17})_3 + \text{O}_2 \rightarrow \text{OP(C}_8\text{H}_{17})_3 P(C8​H17​)3​+O2​→OP(C8​H17​)3​

  • Substitution: : It can react with halogens or halogenated compounds to form phosphonium salts.

    P(C8H17)3+RX[RP(C8H17)3]+X\text{P(C}_8\text{H}_{17})_3 + \text{RX} \rightarrow \text{[RP(C}_8\text{H}_{17})_3]^+ \text{X}^- P(C8​H17​)3​+RX→[RP(C8​H17​)3​]+X−

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, halogens, and various metal salts. These reactions are often carried out under inert atmospheres to prevent unwanted oxidation .

Major Products

The major products formed from these reactions include this compound oxide, phosphonium salts, and various metal phosphides when reacting with metal salts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long alkyl chains, which confer high solubility in nonpolar solvents and make it particularly useful in the synthesis of hydrophobic nanoparticles. Its ability to stabilize metal nanoparticles and act as a ligand in various chemical reactions sets it apart from other phosphines .

Properties

IUPAC Name

trioctylphosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
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InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51P
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DSSTOX Substance ID

DTXSID9063582
Record name Phosphine, trioctyl-
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS]
Record name Phosphine, trioctyl-
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CAS No.

4731-53-7
Record name Trioctylphosphine
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Synthesis routes and methods I

Procedure details

EpB (30.0 mL), ammonium formate (24 g), tris(dibenzylideneacetone)dipalladium(0) (0.15 g) and tributylphosphine (0.50 mL) were added to 50 mL of THF solvent. This mixture was stirred at reflux for 1 hour and then filtered through silica gel to remove the palladium catalyst. The product was analyzed by GC and found to be nearly identical to the product obtained in Comparative Example 1 using trioctylphosphine, which consisted of 3-buten-1-ol/2-buten-1-ol in a mole ratio of >98:2), a small amount of crotonaldehyde, and a large amount of high boilers. This product was distilled through a Vigreux column to afford a product cut with 97.2% selectivity. The isolated yield was 62%. Formation of a white solid during this reaction resulted in a pressure buildup and a vapor release.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

Work up yielded trioctylphosphine oxide, a colourless solid FP 47.0° C., 365 g--75% yield on the octene used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trioctylphosphine interact with cadmium selenide (CdSe) quantum dots?

A1: [, , , , , , , ] this compound interacts with CdSe quantum dots primarily through its phosphorus atom, which coordinates to selenium atoms on the quantum dot surface. This interaction leads to the formation of this compound selenide (TOPSe) species on the surface. this compound oxide (TOPO), often present alongside TOP, coordinates to cadmium atoms on the surface. These interactions influence the surface passivation, photoluminescence efficiency, and stability of the quantum dots.

Q2: What is the role of this compound in the synthesis of metal phosphide nanocrystals?

A2: [] this compound serves as both a phosphorus source and a stabilizing ligand in the synthesis of metal phosphide nanocrystals. At elevated temperatures, it decomposes to provide phosphorus, which reacts with metal precursors to form the desired metal phosphide phase. The remaining this compound molecules then coordinate to the surface of the forming nanocrystals, providing steric stabilization and preventing aggregation.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H51P. Its molecular weight is 366.65 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: [, , ] Yes, 31P nuclear magnetic resonance (NMR) spectroscopy is commonly employed to characterize this compound and its interactions with other compounds. The chemical shift of the phosphorus atom in 31P NMR provides information about the chemical environment and bonding of this compound.

Q5: How does this compound behave in high-boiling solvents?

A5: [, ] this compound is often used in conjunction with high-boiling solvents like this compound oxide and oleylamine during nanoparticle synthesis. Its role can be influenced by the specific solvent used. For example, in the synthesis of nickel phosphide, the use of this compound oxide as a coordinating solvent led to teardrop-shaped particles, while oleylamine resulted in less uniform shapes. []

Q6: Have computational methods been used to study this compound?

A8: [] Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the interactions of this compound with materials like cadmium sulfide (CdS) nanoparticles. [] These calculations help elucidate how this compound influences the surface energy and ultimately the preferred crystal structure of the nanoparticles.

Q7: How do structural modifications of this compound affect its properties?

A7: While the provided research focuses primarily on this compound, it highlights the importance of the phosphine group for its interactions. Structural modifications, particularly alterations to the alkyl chains, could influence its steric hindrance and thus its ability to coordinate to surfaces and stabilize nanocrystals. Further research would be needed to explore specific structure-activity relationships.

Q8: Is this compound stable under ambient conditions?

A8: this compound is generally stable under ambient conditions, but it can be prone to oxidation over time. Storage under inert gas is often recommended to maintain its purity.

Q9: Are there specific safety and environmental considerations when working with this compound?

A9: While not extensively covered in the provided research, this compound, like many organophosphorus compounds, requires careful handling. It's essential to consult safety data sheets and adhere to recommended laboratory practices. Research into its environmental impact and degradation pathways would be beneficial for responsible waste management and potential substitutes.

Q10: How are thin films of quantum dots containing this compound characterized?

A12: [] Thin films of quantum dots prepared with this compound are characterized using various techniques, including:

    Q11: What techniques are used to study the interaction of this compound with metal ions in solution?

    A13: [] Spectrometric methods, particularly UV-Vis spectroscopy, are employed to study the interaction of this compound with metal ions in solution. Changes in the absorption spectra provide information about complex formation, stoichiometry, and the nature of the interaction.

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